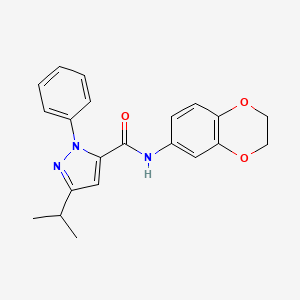

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole carboxamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety. The benzodioxin group is a fused bicyclic structure known for enhancing metabolic stability and modulating lipophilicity in pharmaceuticals .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-14(2)17-13-18(24(23-17)16-6-4-3-5-7-16)21(25)22-15-8-9-19-20(12-15)27-11-10-26-19/h3-9,12-14H,10-11H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBPKGORUHNQEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dihydro-1,4-benzodioxin with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield. The process may include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in the European Journal of Medicinal Chemistry highlighted the compound's ability to target specific pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.

Pharmacology

Neuroprotective Properties

this compound has shown promise in neuropharmacology. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells under stress conditions. Experimental models have demonstrated its potential in reducing oxidative stress and improving cognitive function .

Analgesic Potential

Preliminary studies suggest that this compound may possess analgesic properties. It appears to interact with pain pathways, possibly providing a new avenue for pain management therapies without the side effects associated with conventional analgesics .

Material Science

Polymer Composites

In material science, derivatives of N-(2,3-dihydro-1,4-benzodioxin) have been explored for their incorporation into polymer matrices to enhance mechanical properties and thermal stability. These materials are being investigated for applications in coatings and advanced composites where improved durability is required .

Case Study 1: Anticancer Research

A study conducted on the anticancer effects of pyrazole derivatives demonstrated that this compound inhibited the proliferation of various cancer cell lines by inducing cell cycle arrest at the G2/M phase. The results indicated a dose-dependent response with significant reductions in cell viability observed at higher concentrations .

Case Study 2: Anti-inflammatory Mechanism

In a controlled study examining the anti-inflammatory effects of this compound, researchers found that it significantly reduced levels of TNF-alpha and IL-6 in animal models of inflammation. The study concluded that its mechanism involves the suppression of NF-kB signaling pathways.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural elements include:

- Pyrazole core : A fully aromatic heterocycle, contrasting with dihydro-pyrazolines (e.g., ’s compounds), which exhibit partial saturation and increased conformational flexibility .

- Propan-2-yl (isopropyl) group : Enhances lipophilicity relative to halogenated aryl groups (e.g., 4-fluorophenyl in ), which may influence membrane permeability .

Research Findings and Data Tables

Table 1: Comparison of Key Structural Analogs

Key Observations

Benzodioxin’s Role: The benzodioxin group is prevalent in compounds with diverse cores (pyrazole, benzopyranone, pyrrolidine), suggesting its versatility in drug design .

Synthetic Challenges : Amide bond formation (as in and ) is critical for assembling such compounds, requiring optimization to avoid side reactions .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including enzyme inhibition, anticancer potential, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzodioxin moiety and a pyrazole ring. Its molecular formula is with a molecular weight of 353.4 g/mol. The structure can be represented as follows:

1. Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on enzymes relevant to diabetes and neurodegenerative diseases:

- α-glucosidase Inhibition : This compound has shown promising activity against α-glucosidase, suggesting its potential use in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .

- Acetylcholinesterase Inhibition : The compound also exhibits inhibitory effects on acetylcholinesterase, indicating potential applications in Alzheimer's disease treatment by enhancing cholinergic neurotransmission .

2. Anticancer Activity

The pyrazole derivatives, including this compound, are recognized for their anticancer properties. They have been shown to exhibit:

- Antiproliferative Effects : In vitro studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines, suggesting their utility as anticancer agents .

- Mechanisms of Action : The mechanisms may involve the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth and metastasis .

3. Anti-inflammatory and Analgesic Properties

Research indicates that this compound possesses anti-inflammatory and analgesic activities:

- Inflammation Models : In vivo models have reported significant reductions in inflammation markers when treated with this compound, indicating its potential as an anti-inflammatory agent .

- Pain Relief : Analgesic properties have been observed, likely due to its action on pain pathways in the central nervous system .

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of compounds related to this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.